Sorgomol

Description

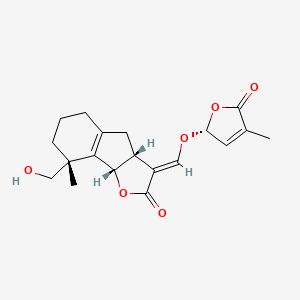

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22O6 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(3E,3aR,8R,8bS)-8-(hydroxymethyl)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C19H22O6/c1-10-6-14(24-17(10)21)23-8-13-12-7-11-4-3-5-19(2,9-20)15(11)16(12)25-18(13)22/h6,8,12,14,16,20H,3-5,7,9H2,1-2H3/b13-8+/t12-,14-,16+,19+/m1/s1 |

InChI Key |

KYSWLLSZOWOOGF-ZMJOFITKSA-N |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)[C@](CCC4)(C)CO |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)CO |

Synonyms |

sorgomol |

Origin of Product |

United States |

Biosynthesis of Sorgomol

General Strigolactone Biosynthetic Pathway Framework

Strigolactones are a class of carotenoid-derived plant metabolites that function as signaling molecules. researchgate.netnih.gov The biosynthesis of all strigolactones, including sorgomol, originates from a common pathway involving carotenoid precursors and a series of enzymatic reactions. nih.gov

The strigolactone biosynthetic pathway begins in the plastids. youtube.com The initial precursor is all-trans-β-carotene, which is converted into 9-cis-β-carotene by the enzyme DWARF 27 (D27), a β-carotene isomerase. nih.govfrontiersin.orgpnas.org Following this isomerization, two sequential cleavage reactions are catalyzed by carotenoid cleavage dioxygenases (CCDs).

First, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal. frontiersin.orgpnas.org Subsequently, CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) acts on this product to form carlactone (B12838652) (CL), which is a key intermediate in the biosynthesis of most strigolactones. nih.govfrontiersin.org Carlactone is considered an endogenous precursor for more specific and functional strigolactones. frontiersin.org This core pathway, from all-trans-β-carotene to carlactone, is conserved in many plant species. researchgate.net

Table 1: Key Enzymes in the Early Strigolactone Biosynthetic Pathway

| Enzyme | Abbreviation | Precursor | Product |

| DWARF 27 | D27 | all-trans-β-carotene | 9-cis-β-carotene |

| Carotenoid Cleavage Dioxygenase 7 | CCD7 | 9-cis-β-carotene | 9-cis-β-apo-10′-carotenal |

| Carotenoid Cleavage Dioxygenase 8 | CCD8 | 9-cis-β-apo-10′-carotenal | Carlactone (CL) |

From carlactone, the pathway diverges to create the structural diversity observed in strigolactones. nih.govresearchgate.netnih.gov In Arabidopsis, the cytochrome P450 enzyme MAX1 oxidizes carlactone to produce carlactonoic acid (CLA). researchgate.netnih.gov This conversion is a critical step leading to the formation of various canonical and non-canonical strigolactones. researchgate.netnih.gov

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled by specific genes that regulate the strigolactone biosynthetic pathway. The presence and expression levels of key enzymes determine the final profile of strigolactones exuded by the plant.

Role of the LOW GERMINATION STIMULANT 1 (LGS1) Gene in Modulating Strigolactone Profiles

The LOW GERMINATION STIMULANT 1 (LGS1) gene plays a pivotal role in determining the type of strigolactone produced by sorghum, thereby indirectly regulating the availability of the precursor for this compound synthesis. frontiersin.orgnih.govpnas.org LGS1 encodes a putative sulfotransferase. nih.govpnas.org Its function is crucial in the stereospecific formation of the strigolactone BC-ring. nih.gov

In wild-type sorghum varieties that possess a functional LGS1 gene, the major strigolactone produced is 5-deoxystrigol (B197688) (5DS), which is the direct precursor for this compound. nih.govfrontiersin.orgpnas.org However, mutations or deletions in the LGS1 gene lead to a significant shift in the strigolactone profile. nih.govpnas.org Sorghum plants with a non-functional lgs1 allele predominantly produce orobanchol (B1246147), a strigolactone with the opposite stereochemistry (α-configuration of the C-ring) to 5DS (β-configuration). pnas.orgpnas.org This change occurs because LGS1 is involved in converting the precursor 18-hydroxycarlactonoic acid (18-OH-CLA) into 5DS and 4-deoxyorobanchol. nih.govresearchgate.net The loss of LGS1 function effectively blocks the primary pathway to 5DS, and consequently, this compound cannot be synthesized. pnas.org This demonstrates that LGS1 is a key modulator, directing the biosynthetic pathway towards either 5DS (and subsequently this compound) or orobanchol. nih.govpnas.org

| LGS1 Gene Status | Primary Strigolactone Produced | This compound Precursor (5DS) Production | Reference |

|---|---|---|---|

| Functional (Wild-Type) | 5-deoxystrigol (5DS) | High | nih.govfrontiersin.org |

| Non-functional (lgs1 mutant) | Orobanchol | Negligible to None | nih.govpnas.org |

Transcriptomic Analysis for the Identification of Genes Encoding this compound Synthase Subfamilies

The identification of the specific gene responsible for this compound synthesis was achieved through comparative transcriptomic analysis. nih.govnih.govoup.com Researchers utilized RNA-sequencing to compare the gene expression profiles of sorghum roots grown under phosphate-rich and phosphate-deficient conditions, as nutrient deficiency is known to enhance strigolactone production. nih.gov

This analysis focused on genes annotated as cytochrome P450s (CYPs), which were suspected to be involved in the conversion of 5DS to this compound. nih.gov The study identified 67 CYP genes that showed at least a 1.5-fold increase in expression under phosphate (B84403) deficiency. nih.gov Among these, genes belonging to the SbCYP728B subfamily were identified as strong candidates for encoding this compound synthase. nih.govnih.govresearchgate.net Further investigation revealed that the expression of one specific gene, SbCYP728B35, was particularly notable. nih.gov Crucially, the expression of SbCYP728B35 was not detected in the sorghum cultivar 'Abu70', which does not produce this compound, providing strong evidence for its central role in this compound biosynthesis. nih.govnih.govresearchgate.net This transcriptomic approach was thus instrumental in narrowing down the candidates and pinpointing SbCYP728B35 as the this compound synthase gene. nih.gov

Environmental and Nutritional Influences on this compound Biosynthesis and Exudation

The production and release of this compound by sorghum roots are not constant but are significantly influenced by external environmental and nutritional cues. These factors serve as signals for the plant to modulate its strigolactone profile, likely as an adaptation to prevailing soil conditions.

Enhanced Production under Nutrient Deficiency Conditions (e.g., Phosphate and Nitrogen)

The biosynthesis and exudation of this compound and its precursor, 5DS, are markedly enhanced under conditions of nutrient deficiency, particularly low phosphate (P) and low nitrogen (N). pnas.orgnih.govfrontiersin.org This response is believed to be an adaptive strategy to promote symbiosis with arbuscular mycorrhizal fungi, which help the plant acquire these scarce nutrients from the soil. pnas.org

Studies have shown that in sorghum, both P and N deficiency act as strong stimuli for strigolactone production. nih.govfrontiersin.org Research on Sorghum bicolor demonstrated that under low P and N conditions, the root concentration of 5-deoxystrigol was nearly 30 times higher than in control plants grown in nutrient-sufficient conditions. frontiersin.orgmdpi.com A similar increase was observed in the exudation of 5DS from the roots. mdpi.com Since this compound is directly synthesized from 5DS, this dramatic upregulation of its precursor leads to a corresponding increase in this compound production and exudation, particularly under nutrient-limited conditions. pnas.org

| Nutrient Condition | Major Strigolactone Analyzed | Observed Change in Production/Exudation | Reference |

|---|---|---|---|

| Phosphorus (P) Deficiency | 5-deoxystrigol | ~30-fold increase | frontiersin.orgmdpi.com |

| Nitrogen (N) Deficiency | 5-deoxystrigol | ~30-fold increase | frontiersin.orgmdpi.com |

Molecular Mechanisms of Action and Biological Roles of Sorgomol

Sorgomol in Plant-Parasitic Weed Interactions

This compound plays a significant role in the interaction between host plants and parasitic weeds, particularly those belonging to the Orobanchaceae family.

Role as a Germination Stimulant for Root Parasitic Weeds of the Orobanchaceae Family

Seeds of parasitic plants like Striga and Orobanche species can remain dormant in the soil for many years until they detect chemical signals exuded by the roots of a suitable host plant. nih.gov this compound is one such chemical signal, a strigolactone that induces the germination of these parasitic seeds. nih.govnih.gov

This compound exhibits varying levels of activity in stimulating the germination of different Striga species. Research has shown that this compound is a potent germination stimulant for Striga hermonthica, a major agricultural pest that parasitizes cereal crops like sorghum. nih.govnih.gov In one study, this compound at a concentration of 0.02 µM induced 57% germination in S. hermonthica seeds. nih.gov The response to this compound can be species-dependent, highlighting the specificity in the chemical signaling between host and parasite. researchgate.net

Similar to its effect on Striga, this compound also acts as a germination stimulant for various Orobanche species, commonly known as broomrapes. nih.govnih.govisws.org.in These parasitic plants affect a wide range of dicotyledonous crops. nih.gov Studies have demonstrated that this compound is among the most active natural strigolactones in inducing the germination of Orobanche minor seeds, showing activity at concentrations as low as 10 pM. oup.com

The effectiveness of this compound as a germination stimulant has been compared to other well-known strigolactones. In assays with Striga hermonthica seeds, this compound demonstrated high germination-inducing activity, comparable to or even exceeding that of other strigolactones like 5-deoxystrigol (B197688) and strigol (B1235375). nih.gov For instance, at a 0.02 µM concentration, this compound and strigol induced 57% and 58% germination, respectively, while the synthetic strigolactone GR24 induced only 36% germination. nih.gov In contrast, orobanchol (B1246147) showed negligible activity at the same concentration. nih.gov

Table 1: Comparative Germination-Stimulating Activity of this compound and Other Strigolactones on Striga hermonthica

| Compound | Concentration (µM) | Germination Rate (%) |

|---|---|---|

| This compound | 0.02 | 57 |

| Strigol | 0.02 | 58 |

| 5-Deoxystrigol | 0.02 | 45 |

| Sorgolactone | 0.02 | 47 |

| Orobanchol | 0.02 | 5 |

| GR24 (synthetic) | 0.02 | 36 |

Data sourced from a study on Striga hermonthica germination. nih.gov

Genotypic Variation in this compound Exudation and its Correlation with Parasitic Weed Resistance in Sorghum

The amount and composition of strigolactones, including this compound, exuded by sorghum roots vary significantly among different genotypes. nih.govresearchgate.net This variation is directly linked to the level of resistance or susceptibility to parasitic weeds like Striga. nih.govresearchgate.net

Susceptibility to Striga in some sorghum genotypes is associated with the production of higher levels of germination stimulants. researchgate.net Sorghum varieties that exude high concentrations of 5-deoxystrigol tend to be more susceptible to Striga infection, while those that produce higher levels of orobanchol exhibit greater resistance. nih.govresearchgate.net While some studies have linked high levels of this compound to susceptibility, others have found no direct correlation between the amount of this compound exuded and the level of Striga infestation. researchgate.net

The genetic basis for this variation has been partly elucidated. A key locus, LOW GERMINATION STIMULANT 1 (LGS1), has been identified in sorghum. nih.gov A mutation in this gene leads to a significant reduction in the exudation of 5-deoxystrigol and an increase in the production of orobanchol, conferring resistance to Striga. nih.gov This demonstrates that the specific profile of strigolactones, rather than just the total amount, is a critical determinant of parasitic weed resistance. nih.gov

This compound in Plant-Microorganism Symbiosis

Beyond its role in parasitic interactions, this compound, as a strigolactone, is also a key signaling molecule in the establishment of symbiotic relationships between plants and arbuscular mycorrhizal (AM) fungi. nih.govtandfonline.com These fungi form a symbiotic association with the roots of most plant species, enhancing the plant's ability to uptake nutrients, particularly phosphorus, and water from the soil. mdpi.compnnl.gov

Strigolactones exuded by plant roots are perceived by AM fungi, stimulating spore germination and hyphal branching, which are essential early steps in the colonization of the root by the fungus. tandfonline.com While the specific role of this compound in this process is part of the broader function of strigolactones, it is understood that these compounds are crucial for initiating this beneficial symbiosis. tandfonline.com The interaction is a classic example of chemical communication in the rhizosphere, where the same class of molecules can mediate both parasitic and symbiotic relationships.

Promotion of Arbuscular Mycorrhizal Fungi Hyphal Branching

This compound acts as a key signaling molecule in the rhizosphere, the area of soil directly surrounding plant roots. nih.gov One of its primary functions is to stimulate the hyphal branching of arbuscular mycorrhizal (AM) fungi. nih.govresearchgate.net These fungi are obligate symbionts, meaning they rely on a plant host to complete their life cycle. nih.gov

When exuded by plant roots, strigolactones like this compound are detected by AM fungi at extremely low concentrations, inducing a significant increase in the branching of their hyphae (the filamentous structures that constitute the body of the fungus). nih.govresearchgate.net This response is a critical first step in the establishment of a symbiotic relationship. Research has shown that strigolactones can stimulate rapid cell proliferation in the AM fungus Gigaspora rosea at concentrations as low as 10⁻¹³ M. researchgate.net Within an hour of treatment, there is a notable increase in the density of mitochondria within the fungal cells, accompanied by changes in their shape and movement. researchgate.net

However, the effectiveness of different strigolactones in promoting hyphal branching can vary. The specific chemical structure of the molecule, including substitutions on its AB-ring, influences its activity. nih.gov For instance, the introduction of a hydroxyl group at the C-9 position, as seen in this compound, has been found to weaken the hyphal branching activity compared to other strigolactones like orobanchol. nih.govoup.com

Significance in Facilitating Plant-Fungi Symbiotic Establishment

The promotion of hyphal branching by this compound is a vital mechanism for facilitating the symbiotic relationship between plants and AM fungi. nih.govnih.gov This ancient and ecologically critical symbiosis allows the fungus to colonize the plant's roots, forming specialized structures called arbuscules, which are the primary sites for nutrient exchange. nih.gov

By inducing branching, this compound acts as a host-derived signal, guiding the fungus toward the root and increasing the probability of successful colonization. nih.govresearchgate.net Once the symbiosis is established, the extensive network of extraradical hyphae developed by the fungus acts as an extension of the plant's root system. nih.gov This network efficiently explores the soil, supplying the plant with essential inorganic nutrients, particularly phosphate (B84403). nih.govnih.gov In return, the plant provides the fungus with carbohydrates produced through photosynthesis. nih.gov This mutually beneficial relationship is fundamental for the health and productivity of most plant species. nih.gov

This compound as an Endogenous Plant Signaling Molecule (Phytohormone)

Beyond its role in the rhizosphere as an exogenous signaling molecule, this compound, like other strigolactones, functions as an endogenous phytohormone. nih.govnih.gov These carotenoid-derived metabolites regulate multiple aspects of plant growth and development internally. nih.govmdpi.com The dual function of strigolactones as both internal hormones and external communication signals highlights their importance in integrating plant development with the surrounding environment. nih.govyoutube.com

Modulation of Root Architecture and Root-Hair Development

This compound and other strigolactones also play a significant role in shaping the root system architecture. mdpi.comnih.gov The development and spatial arrangement of roots are critical for a plant's ability to acquire water and nutrients. nih.gov Strigolactones are involved in modulating the length of the primary root, the formation of lateral roots, and the development of root hairs. frontiersin.orgresearchgate.net

Specifically, strigolactones have been shown to promote the elongation of root hairs, which are tubular extensions of epidermal cells that vastly increase the root's surface area for absorption. researchgate.netfrontiersin.orgnih.gov However, the effect of strigolactones on root development can be concentration-dependent. While physiological concentrations promote root hair growth, excessive levels of strigolactones can inhibit both the initiation and elongation of root hairs by promoting the efflux of auxin, another critical plant hormone that regulates root development. frontiersin.org This interaction highlights the complex cross-talk between different hormonal pathways in controlling plant growth. frontiersin.org

| Function Type | Specific Role | Outcome | Source |

|---|---|---|---|

| Exogenous Signal (Rhizosphere) | Promotion of AM Fungi Hyphal Branching | Facilitates plant-fungi symbiotic establishment for nutrient uptake. | nih.govnih.govresearchgate.net |

| Endogenous Signal (Phytohormone) | Regulation of Plant Architecture | Inhibits shoot branching/tillering, controlling the plant's overall form. | nih.govnih.gov |

| Endogenous Signal (Phytohormone) | Modulation of Root Architecture | Influences primary root growth and lateral root formation. | mdpi.comfrontiersin.org |

| Endogenous Signal (Phytohormone) | Regulation of Root-Hair Development | Promotes root-hair elongation, enhancing nutrient and water absorption. | researchgate.netfrontiersin.org |

Advanced Analytical Methodologies for Sorgomol Characterization and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Qualitative and Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and popular technique for the analysis of strigolactones, combining high-resolution chromatographic separation with sensitive mass spectrometric detection. nih.govcreative-proteomics.comnih.govnih.gov This hyphenated technique is preferred over gas chromatography-mass spectrometry (GC-MS) as it avoids the need for derivatization, making the analysis more efficient and reliable. creative-proteomics.com LC-MS/MS enables both the identification and quantification of known strigolactones in plant samples. acs.org

Optimization of Mass Spectrometric Conditions for Enhanced Sorgomol Detection and Quantification

Optimizing mass spectrometric conditions is critical for achieving accurate quantification of strigolactones like this compound. mdpi.com Factors such as ion source voltage, detection mode, ion transfer tube temperature, and gas pressures (sheath gas and auxiliary gas) are carefully controlled. mdpi.com this compound stereoisomers, for instance, have been detected by LC-MS/MS analysis using a specific Multiple Reaction Monitoring (MRM) transition at m/z 364.1 > 317.1 in positive ionization mode. nih.govresearchgate.net The selection of appropriate MRM transitions is crucial for the selective detection of target analytes, especially when dealing with isomeric compounds that may not be fully separated chromatographically. researchgate.net However, co-existing matrix components that are easily ionized can suppress the ionization of neutral lactones like SLs, potentially decreasing mass spectrometric sensitivity. mdpi.com

Development of Multi-Reaction Monitoring (MRM) Methods for Strigolactone Profiling, Including this compound

Multiple Reaction Monitoring (MRM) is a highly selective detection mode commonly employed in LC-MS/MS for the quantification of strigolactones. creative-proteomics.comresearchgate.netwur.nl MRM methods involve monitoring specific precursor-product ion transitions characteristic of the target analytes. acs.org This approach allows for the simultaneous detection and quantification of multiple strigolactones in a single analytical run, providing a comprehensive profile of the SLs present in a sample. creative-proteomics.comresearchgate.net For the analysis of sorghum root exudates, multichannel MRM methods have been developed to quantify major SLs, including this compound, sorgolactone, and 5-deoxystrigol (B197688). oup.com Specific MRM channels are set up to monitor characteristic transitions for each compound; for this compound, transitions such as m/z 347 > 317, 317 > 97, and 317 > 133 have been used. nih.gov Another reported MRM transition for this compound isomers is m/z 369 > 272. oup.com The use of MRM significantly enhances the selectivity and sensitivity of SL analysis in complex matrices. researchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents an advancement over conventional LC-MS/MS, offering improved separation efficiency, sensitivity, and reduced analysis time. creative-proteomics.comresearchgate.net UHPLC systems, often equipped with columns packed with sub-2-µm particles, enable faster separations with higher resolution. researchgate.netnih.gov This technique is widely applied for the simultaneous profiling and quantification of strigolactones, including this compound, isolated from various plant matrices. researchgate.netresearchgate.net UHPLC-MS/MS methods have been developed and validated for the routine analysis of several canonical SLs, demonstrating high sensitivity with low limits of quantification. researchgate.netebi.ac.uk For example, a UHPLC-MS/MS method allowed for the successful profiling of seven strigolactones in small exudate and root tissue samples from various agriculturally important plant species, including sorghum. researchgate.netknaw.nlnih.gov Optimized UHPLC-MS/MS methods have achieved attomolar detection limits for strigolactones. researchgate.netknaw.nlnih.gov

Microextraction Techniques for Analysis in Complex Plant Matrices

Analyzing strigolactones in complex plant matrices is challenging due to their low concentrations and the presence of interfering compounds that can suppress ionization during MS analysis. nih.govmdpi.comresearchgate.net Microextraction techniques offer efficient and miniaturized sample preparation methods that can overcome these challenges by selectively extracting and enriching target analytes while reducing matrix effects. researchgate.netnih.gov These techniques are particularly suitable for the analysis of trace plant hormones. mdpi.com Compared to classic extraction methods, microextraction methods generally offer high extraction efficiency with reduced solvent consumption. nih.gov Tailored isolation strategies, including single-step pre-concentration on polymeric reversed-phase solid-phase extraction (SPE) sorbents, have been developed to improve strigolactone stability and sample purity from low amounts of root tissue and exudate. researchgate.netknaw.nlnih.gov

Dispersive Liquid–Liquid Microextraction Based on Solidification of Floating Organic Droplets (DLLME-SFO)

Dispersive liquid–liquid microextraction based on the solidification of floating organic droplets (DLLME-SFO) is a microextraction technique that has shown promise for the analysis of plant hormones. mdpi.comnih.gov This method involves the rapid injection of a mixture of a low-density extraction solvent (which solidifies at low temperatures) and a dispersive solvent into an aqueous sample. nih.gov This forms a cloudy solution, increasing the contact area between the organic and aqueous phases, facilitating the extraction of analytes into the organic droplets. nih.gov The organic droplets are then collected by solidifying at low temperatures and can be easily separated from the aqueous phase. mdpi.comnih.gov DLLME-SFO integrates a one-step low-temperature extraction and enrichment process. mdpi.com A rapid, sensitive, and environmentally friendly method using DLLME-SFO coupled with UHPLC-MS/MS has been developed for the determination of strigolactones in rice, demonstrating excellent linearity, high recoveries (83% to 96%), and low limits of detection (0.6 to 1.2 pg/g fresh weight). mdpi.comresearchgate.net The optimization of DLLME-SFO parameters is crucial for effective extraction. mdpi.com

Chemical Synthesis and Derivatization Studies of Sorgomol

Total Synthesis Approaches for Sorgomol and its Stereoisomers

The total synthesis of this compound and its stereoisomers is crucial for providing sufficient quantities for biological studies and for confirming their absolute configurations. The first synthesis of (±)-sorgomol, a racemic mixture, was reported in 2011. jst.go.jpacs.orgtandfonline.comdntb.gov.ua This synthesis provided a route to obtain this compound in the laboratory, addressing the limitations of isolating it solely from natural sources where it is produced in low yields. dntb.gov.ua

While the search results confirm the existence of total synthesis approaches for racemic this compound, detailed synthetic schemes and yields for specific stereoisomers were not extensively described within the provided snippets. However, the importance of synthesizing pure stereoisomers for structure-activity relationship (SAR) studies is highlighted in the context of other strigolactones and related compounds. jst.go.jp

Heterologous Expression Systems for Engineered this compound Production

Heterologous expression systems offer an alternative strategy for producing this compound, potentially enabling higher yields and more controlled production compared to extraction from plants. Research has explored the use of such systems to produce strigolactones, including the pathway leading to this compound.

The enzyme responsible for catalyzing the conversion of 5DS to this compound, this compound synthase (SbCYP728B35), has been identified in sorghum. dntb.gov.uaresearchgate.netnih.govnih.gov This enzyme is a cytochrome P450 monooxygenase. nih.govnih.gov The gene encoding SbCYP728B35 has been utilized in heterologous expression systems.

Utilization of Lotus japonicus Hairy Root Cultures for Enhanced Biosynthesis

Lotus japonicus hairy root cultures have been employed as a heterologous expression system for studying strigolactone biosynthesis, including the production of this compound. Overexpression of the Sorghum bicolorSbCYP728B35 gene in L. japonicus hairy roots, which naturally produce 5DS, resulted in the conversion of 5DS to this compound. dntb.gov.uaresearchgate.netebi.ac.uknih.govdntb.gov.uanih.gov This demonstrates that L. japonicus hairy roots can serve as a platform for engineered this compound production by introducing the specific enzymatic machinery from sorghum. This approach leverages the existing strigolactone precursor biosynthesis pathway in L. japonicus roots. ebi.ac.uk

Applications in Microbial Consortia for Strigolactone Production

Microbial consortia, typically involving Escherichia coli and Saccharomyces cerevisiae, have been developed as platforms for the biosynthesis of various strigolactones, including precursors like carlactone (B12838652) (CL) and carlactonoic acid (CLA), and canonical strigolactones like 5DS and 4-deoxyorobanchol (4DO). biorxiv.orgfrontiersin.orgnih.govuva.nl While the primary focus of some microbial consortia studies has been on producing 5DS and 4DO, these systems can be instrumental in the production of precursors that can then be converted to this compound, either enzymatically or through further engineering.

Specifically, microbial consortia have been used to examine the activities of sorghum MAX1 analogs and LGS1 in the biosynthesis of 5DS and 4DO from carlactone. dntb.gov.uaebi.ac.ukbiorxiv.orgfrontiersin.orgnih.gov Although direct production of this compound in these specific consortia is not explicitly detailed in the provided snippets, the ability to produce the precursor 5DS provides a foundation for potentially engineering these consortia to include the this compound synthase (SbCYP728B35) for complete de novo this compound biosynthesis. nih.govnih.gov

Enzymatic Synthesis and Biotransformation Pathways of this compound

The enzymatic synthesis of this compound primarily involves the hydroxylation of 5DS. The key enzyme catalyzing this reaction is this compound synthase, encoded by the SbCYP728B35 gene in Sorghum bicolor. dntb.gov.uaresearchgate.netnih.govnih.gov This enzyme is a cytochrome P450. nih.govnih.gov

Studies using microsomal fractions from high-sorgomol-producing sorghum cultivars like Sudax have shown the conversion of 5DS to this compound in vitro. dntb.gov.uaresearchgate.netnih.govnih.gov This conversion was inhibited by uniconazole-P, a known cytochrome P450 inhibitor, further supporting the involvement of a CYP enzyme. ebi.ac.uknih.govnih.gov

Substrate specificity studies with recombinant SbCYP728B35 have revealed that the C-8bS configuration in the C-ring of 5DS stereoisomers is essential for efficient conversion to the corresponding this compound isomers. dntb.gov.uaresearchgate.netnih.govnih.gov While SbCYP728B35 showed similar activity towards 5DS and 2ʹ-epi-5DS, it exhibited very limited activity towards ent-5DS and ent-2ʹ-epi-5DS. nih.gov

The biotransformation of 5DS to this compound has also been observed in hydroponically grown sorghum plants administered with deuterium-labeled 5DS. researchgate.netjst.go.jpnih.gov The labeled this compound was detected in the root exudates. jst.go.jpnih.gov This demonstrates that the conversion occurs in planta and that this compound is exuded by the roots. nih.gov

The biosynthetic pathway leading to 5DS, the precursor of this compound, involves enzymes like DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CCD8, which produce carlactone (CL) from β-carotene. nih.govkobe-u.ac.jpfrontiersin.org Downstream enzymes, such as MAX1 homologs, are then involved in converting CL to carlactonoic acid (CLA) and subsequently to 5DS or other strigolactones, depending on the plant species and the specific MAX1 enzyme. dntb.gov.uaebi.ac.uknih.govbiorxiv.orgfrontiersin.orgnih.govoup.com In sorghum, a unique pathway involving SbMAX1a and the sulfotransferase LGS1 leads to the synthesis of both 5DS and 4DO from 18-hydroxy-CLA. dntb.gov.uaebi.ac.ukbiorxiv.orgfrontiersin.orgnih.govoup.com this compound is then formed by the hydroxylation of 5DS catalyzed by SbCYP728B35. nih.govoup.com

A summary of the enzymatic conversion of 5DS stereoisomers by recombinant SbCYP728B35 is presented in the table below:

| Substrate Stereoisomer | Conversion by Recombinant SbCYP728B35 | Product Isomer |

| 5DS | High activity | This compound |

| 2ʹ-epi-5DS | Similar activity to 5DS | ent-2ʹ-epi-sorgomol |

| ent-5DS | Very limited activity | Not specified/Low conversion |

| ent-2ʹ-epi-5DS | Very limited activity | Not specified/Low conversion |

Rational Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Rational design and synthesis of strigolactone analogues, including those based on the this compound structure, are important for understanding the structural requirements for their diverse biological activities and for developing compounds with specific desired properties. dntb.gov.uaoup.comaffrc.go.jpworktribe.com SAR studies have been conducted to evaluate the activity of various natural and synthetic strigolactones and their analogues as germination stimulants for root parasitic weeds and as plant hormones. oup.comaffrc.go.jpworktribe.comnih.govdntb.gov.ua

While the provided search results discuss SAR studies for strigolactones in general and mention this compound's activity in specific bioassays, detailed information on the rational design and synthesis of specific this compound analogues was not extensively covered. However, the synthesis of various strigolactone analogues with modifications in different parts of the molecule (A, B, C, and D rings, and the enol ether bridge) has been reported. dntb.gov.uaworktribe.com These studies aim to identify the essential structural features for activity and to develop more stable or potent compounds. dntb.gov.uaworktribe.com

For example, SAR studies have shown that the C-D ring moiety connected by an enol-ether linkage is essential for stimulating seed germination in root parasitic weeds. oup.comaffrc.go.jp Modifications to the A-B ring can influence activity depending on the target organism. oup.comaffrc.go.jpnih.gov The introduction of a hydroxyl group at C-9 in 5DS, as in this compound, has been shown to affect its activity compared to other hydroxylated strigolactones. nih.gov

The synthesis of strigolactone analogues often involves complex organic chemistry routes. dntb.gov.uaworktribe.com The development of more accessible and stable analogues is an ongoing area of research. worktribe.com

Computational and Systems Biology Investigations of Sorgomol

Molecular Docking and Molecular Dynamics Simulations of Sorgomol Interactions

Computational methods such as molecular docking and molecular dynamics are pivotal in elucidating the interactions between small molecules like this compound and their protein targets at a molecular level. These in silico techniques provide insights into binding mechanisms and the stability of the resulting complexes, guiding further experimental validation.

Molecular docking simulations have been employed to investigate the binding of this compound to various strigolactone (SL) receptors. An in-silico analysis of 20 different SL molecules, including this compound, with nine crystal structures of SL receptors from different species revealed distinct binding specificities researchgate.net. In this study, this compound was docked into the binding pockets of receptors from Arabidopsis thaliana (AtD14), Oryza sativa (OsD14), Petunia hybrida (DAD2), and several from the parasitic plant Striga hermonthica (ShD14 and various ShHTLs) researchgate.net.

The results suggest that parasitic plants like Striga hermonthica have evolved both promiscuous and type-specific SL receptors as part of their host recognition strategy researchgate.net. For instance, docking simulations showed that certain receptors, like ShHTL4, have a more hydrophobic pocket, into which the successful docking of this compound was not achieved, suggesting a high degree of specificity nih.gov. Conversely, successful docking into other receptors indicates a favorable binding affinity, governed by the specific amino acid residues within the receptor's binding site researchgate.net. While these docking studies provide a static snapshot of the binding pose and an estimate of binding affinity, they form the basis for more advanced simulations.

Molecular dynamics (MD) simulations are often used as a subsequent step to validate the stability of docked protein-ligand complexes and to observe their dynamic behavior over time nih.gov. Although detailed MD simulation results specifically for this compound-receptor complexes are not extensively documented in the available literature, this technique is crucial for understanding the conformational changes that occur upon ligand binding and for refining the assessment of binding stability.

| Receptor | Organism | Docking Score* |

|---|---|---|

| AtD14 | Arabidopsis thaliana | 3.58 |

| OsD14 | Oryza sativa (Rice) | 6.49 |

| DAD2 | Petunia hybrida | 6.76 |

| ShD14 | Striga hermonthica | 8.36 |

| ShHTL1 | Striga hermonthica | 5.00 |

| ShHTL5 | Striga hermonthica | 3.63 |

| ShHTL7 | Striga hermonthica | 3.93 |

| ShHTL8 | Striga hermonthica | 5.90 |

*Docking scores are unitless values from the referenced study, where a lower score may indicate a more favorable binding interaction depending on the specific scoring function used researchgate.net.

Integrative Systems Biology Approaches to Model Strigolactone Signaling Networks and this compound's Role Therein

Integrative systems biology aims to create comprehensive computational models of biological processes by incorporating data from various sources, such as genomics, transcriptomics, and proteomics. In the context of strigolactones, such models would map the entire signaling network, from hormone biosynthesis and perception to downstream gene regulation.

The core components of the strigolactone signaling pathway are well-established. The pathway is initiated by the perception of the SL molecule by an α/β-hydrolase receptor, such as DWARF14 (D14) nih.govnih.gov. This binding event leads to a conformational change in the receptor, enabling it to interact with an F-box protein (e.g., D3/MAX2), which is part of an SCF ubiquitin ligase complex. This complex then targets repressor proteins, such as SMXLs, for ubiquitination and subsequent degradation by the 26S proteasome, thereby activating downstream signaling nih.gov.

While the general framework of SL signaling is understood, specific integrative systems biology models that detail the precise role and quantitative contribution of this compound within this network are not yet extensively described in the scientific literature. The biosynthesis of this compound from 5DS via the SbCYP728B35 enzyme has been clearly elucidated nih.govresearchgate.net. This knowledge provides a critical entry point for this compound into the broader SL network. However, a complete systems-level model would require further quantitative data on its specific binding kinetics with various receptors, its transport, and its precise effect on the degradation rates of different SMXL repressor proteins compared to other strigolactones. Such a model would be invaluable for predicting how changes in this compound levels affect plant architecture and interactions with symbiotic fungi and parasitic plants.

Conclusion and Future Research Directions

Remaining Gaps in Sorgomol Biosynthetic Pathway Elucidation and Enzyme Specificity

While the conversion of 5-deoxystrigol (B197688) (5DS) to this compound by the cytochrome P450 enzyme, SbCYP728B35, has been characterized, significant gaps in the complete biosynthetic pathway persist. nih.govnih.gov The biochemical mechanisms responsible for the vast structural diversity among canonical strigolactones are still largely unexplored. nih.govresearchgate.net

Key unanswered questions in the this compound pathway include:

BC-Ring Formation: The identity of the enzyme that forms the crucial BC-ring structure in sorghum remains unknown. nih.gov Elucidating this step is essential to fully map the pathway leading to 5DS, the direct precursor of this compound. nih.gov

Precursor Conversion: In sorghum, which lacks certain enzymes found in other plants, there is an undiscovered synthetic route to strigolactones. frontiersin.org Specifically, the enzyme that catalyzes the exclusive conversion of an intermediate (18-sulfate-carlactonoic acid) to 5DS has not been identified. frontiersin.orgnih.gov

Enzyme Specificity and Regulation: Research has shown that the this compound synthase SbCYP728B35 is highly specific, requiring the C-8bS configuration in the C-ring of its 5DS substrate. nih.govnih.govresearchgate.net However, the broader regulatory network governing the expression and activity of this and other pathway enzymes, such as the four MAX1 homologs in sorghum, requires further investigation. wur.nl Understanding how factors like phosphate (B84403) availability influence these enzymes will provide a more complete picture of this compound production. nih.gov

Unexplored Biological Functions and Regulatory Mechanisms of this compound in Plant Development and Interactions

This compound was first identified as a germination stimulant for parasitic weeds. nih.govoup.com However, its endogenous roles as a phytohormone within the plant and as a signaling molecule in the rhizosphere are not fully understood. Strigolactones (SLs) in general are known to regulate a wide array of developmental processes, including shoot branching, root architecture, and responses to environmental stress. nih.govresearchgate.net The specific contribution of this compound to these processes, distinct from other SLs, remains an open area of research.

Future studies should focus on:

Rhizosphere Signaling: It is hypothesized that diverse SLs like this compound, when secreted from roots, may function primarily as communication signals in plant-plant and plant-microbe interactions rather than as internal hormones. nih.gov Investigating this compound's specific role in mediating symbiosis with arbuscular mycorrhizal fungi is a key area for exploration. wur.nl

Hormonal Crosstalk and Stress Response: Plants utilize intricate signaling networks to respond to environmental changes. nih.gov The interaction of this compound with other phytohormone pathways (e.g., auxin, abscisic acid) and its specific function in plant responses to abiotic stresses like drought and nutrient deficiency are largely unknown. nih.govnih.gov

Perception and Signaling: While key components of the general SL perception complex have been identified, the molecular mechanisms are only partially understood. plantae.org The specific receptors and downstream signaling components that mediate the perception of this compound and translate it into a physiological response within the plant have yet to be elucidated.

Potential for Agricultural Applications through Targeted this compound Manipulation for Crop Improvement and Parasitic Weed Control

The unique role of this compound as a potent germination stimulant for devastating parasitic weeds like Striga hermonthica presents a clear target for agricultural innovation. wur.nlresearchgate.net Manipulating this compound biosynthesis and exudation holds significant promise for developing crops with enhanced resistance and for novel weed management strategies. nih.gov

Key opportunities for agricultural application include:

Breeding for Striga Resistance: Studies have shown that sorghum varieties producing high levels of 5DS (the precursor to this compound) are more susceptible to Striga infection, while those producing other SLs like orobanchol (B1246147) are more resistant. wur.nlresearchgate.net This knowledge can be used to breed or engineer sorghum and other cereal crops to downregulate the this compound pathway, thereby reducing their susceptibility to parasitic weeds. wur.nl

Suicidal Germination: The application of SLs or their synthetic analogs to infested fields in the absence of a host crop can induce "suicidal germination," effectively depleting the parasitic weed seed bank in the soil. nih.govoup.comcabidigitallibrary.org Developing cost-effective methods to synthesize this compound or more stable, potent analogs could make this a viable and widespread control strategy. oup.com

Advancements in Analytical and Synthetic Strategies for Comprehensive this compound Research

Progress in understanding this compound is intrinsically linked to the technologies available for its detection, quantification, and synthesis. The complexity of the molecule and its presence in minute quantities in plant tissues pose significant challenges. researchgate.net

Future progress will depend on advancements in several areas:

Chemical Synthesis: The chemical synthesis of this compound and other natural strigolactones is notoriously challenging, and isolation from natural sources yields very low amounts. researchgate.net This difficulty limits the availability of pure standards for research and practical application. Developing more efficient and scalable synthetic routes is critical for advancing all areas of this compound research.

Analytical Sensitivity and Resolution: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to SL analysis. researchgate.net The adoption of newer, high-resolution analytical methods could greatly benefit this compound research. Emerging technologies like High-Resolution Accurate Mass Spectrometry (HRAMS), advanced chiral separation techniques using HPLC and capillary electrophoresis, and ambient ionization methods that require minimal sample preparation offer the potential for more sensitive, accurate, and high-throughput analysis of this compound and its metabolites. researchgate.netmdpi.comcriver.com

Miniaturization and Automation: The development of microfluidics systems for chiral analysis and automated data processing techniques can streamline research by reducing reagent consumption, increasing analytical speed, and enhancing data quality and throughput. mdpi.comcriver.com

Q & A

Q. How is sorgomol biosynthesized in Sorghum bicolor, and what experimental approaches validate its pathway?

this compound biosynthesis involves the cytochrome P450 enzyme SbCYP728B35, which hydroxylates 5-deoxystrigol (5DS) at the C-9 position. Key validation steps include:

- Transcriptional analysis : RT-qPCR revealed SbCYP728B35 upregulation under phosphorus deficiency in Sudax roots, correlating with this compound production .

- Recombinant enzyme assays : Heterologous expression of SbCYP728B35 in E. coli confirmed its ability to convert 5DS to this compound in vitro via LC-MS/MS (MRM transition m/z 364.1→317.1) .

- Genetic validation : Overexpression in Lotus japonicus roots demonstrated in planta conversion of 5DS to this compound, with higher substrate turnover in transgenic lines compared to wild-type .

Q. What methodologies confirm the enzymatic activity of SbCYP728B35 as a this compound synthase?

- LC-MS/MS quantification : Detection of this compound in reaction mixtures using Method I (separation) and MRM transitions for specificity .

- Kinetic parameters : Measurement of Km (0.63 μM) and kcat (0.70 min⁻¹) using purified SbCYP728B35, indicating high substrate affinity and moderate catalytic efficiency .

- Substrate specificity assays : Testing stereoisomers (e.g., 20-epi-5DS) revealed preferential conversion of C-8bS-configured substrates, excluding enantiomers like ent-5DS .

Advanced Research Questions

Q. How does substrate stereospecificity influence SbCYP728B35’s role in this compound biosynthesis?

SbCYP728B35 exhibits strict stereochemical preference for 5DS and 20-epi-5DS, which share a C-8bS configuration in the C-ring. This specificity was validated by:

- Exogenous feeding experiments : 5DS and 20-epi-5DS were metabolized to this compound and 20-epi-sorgomol in Sudax, while ent-5DS showed negligible conversion .

- In vitro assays : Recombinant SbCYP728B35 converted 5DS and 20-epi-5DS with comparable efficiency (~770-fold higher activity than SbCYP728B1) but showed no activity toward ent-isomers .

Q. How can contradictory data on strigolactone (SL) biosynthesis pathways be resolved?

Contradictions often arise from isoform functional redundancy or cultivar-specific gene expression. For example:

- In Abu70 (a non-sorgomol-producing cultivar), SbCYP728B35 expression was undetectable despite upregulation of SbCYP728B1 under phosphorus deficiency, suggesting isoform-specific roles .

- Genetic complementation in L. japonicus confirmed SbCYP728B35’s exclusive role in this compound synthesis, while SbCYP728B1 may participate in other metabolic pathways .

Q. What methodological considerations are critical for quantifying this compound under nutrient stress?

- LC-MS/MS optimization : Use isotopic standards (e.g., d6-5DS) and MRM transitions (e.g., m/z 353→256 for 5DS; m/z 364.1→317.1 for this compound) to enhance sensitivity .

- Controlled growth conditions : Maintain strict phosphorus-deficient hydroponic systems to mimic natural this compound induction .

- Data normalization : Express this compound levels relative to root biomass or internal standards to account for extraction variability .

Methodological Challenges and Solutions

Q. How do genetic variations between cultivars affect this compound production?

Comparative transcriptomics and metabolomics are essential:

Q. What molecular interactions underlie this compound’s bioactivity in non-host systems?

Computational and experimental approaches include:

- Molecular docking : this compound forms hydrogen bonds with GLN68 (protein) and ASN116 (receptor), contributing to binding free energy (-103.48 kJ/mol) .

- MM/PBSA analysis : Compare van der Waals, electrostatic, and solvation energies to assess binding stability relative to analogs like orobanchol .

Q. How to design experiments for studying enzyme kinetics in SL biosynthesis?

- Substrate saturation curves : Measure initial reaction rates across 5DS concentrations (0.1–10 μM) to calculate Km and kcat .

- Competitive inhibition assays : Test SL analogs (e.g., orobanchol) to identify active site residues critical for catalysis .

Analytical and Reproducibility Considerations

Q. How to resolve stereoisomeric intermediates in this compound biosynthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.